N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

carbonic anhydrase inhibition tumor hypoxia isoform selectivity

This ortho-hydroxy positional isomer is a fragment-like CA IX inhibitor (Ki=1,600 nM; >62.5-fold selectivity over CA II) with a unique salicylanilide intramolecular hydrogen bond that pre-organizes the amide conformation — a feature absent in the para-hydroxy isomer. Procure for CA IX biochemical assay validation, selectivity profiling against CA I/II, X-ray crystallography-based fragment elaboration at the CA IX active site, or hypoxia model studies. The para-hydroxy isomer cannot substitute for these applications.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
Cat. No. B11027177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=CC=C3O
InChIInChI=1S/C17H16N2O3S/c20-14-8-3-2-7-13(14)18-16(21)10-5-11-19-17(22)12-6-1-4-9-15(12)23-19/h1-4,6-9,20H,5,10-11H2,(H,18,21)
InChIKeyQPJGTFWTQCQGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes9 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide — Procurement-Relevant Identity and Baseline for a Positional-Isomer Benzisothiazolinone Screening Compound


N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (C₁₇H₁₆N₂O₃S, MW 328.39, logP 1.79) is a synthetic small molecule comprising a 1,2-benzisothiazol-3(2H)-one (BIT) heterocycle linked via a four-carbon butanamide spacer to an ortho-hydroxyaniline (2-aminophenol) terminus . The compound belongs to the N-substituted benzisothiazolinone class, a scaffold with demonstrated inhibitory activity across phosphodiesterases, caspases, sortases, and carbonic anhydrases [1]. It is commercially cataloged as a screening compound by ChemDiv (Compound ID Y042-4301, 9 mg availability) and has been profiled in the BindingDB public bioactivity repository (BDBM50360796), revealing selective inhibition of human carbonic anhydrase IX over isoforms I and II [2]. The ortho-hydroxyphenyl substitution pattern structurally distinguishes this compound from its closest positional isomer — the para-hydroxy analog (N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide) — which is a published inhibitor of Pseudomonas aeruginosa RocR c-di-GMP phosphodiesterase (Ki 83 µM) and swarming motility [3].

Why Positional Isomer Substitution Fails for N-(2-Hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide


The ortho (2-hydroxy) and para (4-hydroxy) positional isomers of this benzisothiazolinone-butanamide series are not interchangeable despite sharing identical molecular formula and molecular weight. Published target-engagement data reveal fundamentally divergent pharmacological profiles: the para-hydroxy analog is a characterized inhibitor of Pseudomonas aeruginosa RocR c-di-GMP phosphodiesterase (Ki = 83 µM) with demonstrated anti-swarming activity in PAO1 [1], while the ortho-hydroxy compound displays a carbonic anhydrase inhibition profile with selectivity for the tumor-associated isoform CA IX (Ki = 1,600 nM) over the ubiquitous CA II isoform (Ki > 100,000 nM; >62.5-fold selectivity) [2]. Beyond target engagement, the ortho-hydroxyphenyl substitution introduces a conformationally restrictive intramolecular hydrogen bond (salicylanilide-type pseudo-ring) between the phenolic –OH and the amide carbonyl, altering the compound's effective polar surface area, hydrogen-bonding capacity, and solution-phase conformational ensemble relative to the para isomer [3]. These structural, pharmacological, and physicochemical differences mean that procurement decisions predicated on casual substitution risk selecting a compound with an entirely different target profile, selectivity fingerprint, and molecular recognition behavior.

Quantitative Differentiation Evidence for N-(2-Hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide Versus Closest Analogs


Carbonic Anhydrase IX Selectivity Over CA II: A >62.5-Fold Isoform Discrimination Window Absent in the Para-Hydroxy Analog

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide exhibits moderate inhibition of human carbonic anhydrase IX (Ki = 1,600 nM) with negligible activity against the ubiquitous cytosolic isoform CA II (Ki > 100,000 nM), yielding a CA IX/CA II selectivity ratio of >62.5-fold [1]. Weak inhibition of CA I (Ki = 7,970 nM) was also observed. In contrast, the para-hydroxy positional isomer — N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide — has no carbonic anhydrase inhibition data reported in BindingDB, PubChem BioAssay, or ChEMBL as of the search date [2]. The differential CA isoform selectivity profile of the ortho-hydroxy compound is attributable to the salicylanilide-type intramolecular hydrogen bond, which pre-organizes the amide conformation and restricts accessible hydrogen-bonding geometries at the CA active site, a structural feature absent in the para isomer.

carbonic anhydrase inhibition tumor hypoxia isoform selectivity CA IX

Orthogonal Target Engagement: RocR Phosphodiesterase (Para Isomer) Versus Carbonic Anhydrase IX (Ortho Isomer) Defines Distinct Research Utilities

The para-hydroxy positional isomer is a published inhibitor of P. aeruginosa RocR c-di-GMP phosphodiesterase with a Ki of 83 µM, and it attenuates PAO1 swarming motility without affecting swimming motility or biofilm formation; it shows selectivity against other P. aeruginosa PDEs (DipA, PvrR, PA4108) [1]. The ortho-hydroxy isomer, by contrast, exhibits no published RocR inhibition data but demonstrates carbonic anhydrase IX inhibition (Ki = 1,600 nM) and selectivity over CA II (>62.5-fold) [2]. These two compounds — despite differing only in the position of a single hydroxyl group on the terminal phenyl ring — engage fundamentally different protein targets. This orthogonal pharmacology means that the choice between ortho and para isomers is not a matter of potency optimization but of selecting an entirely distinct biological pathway. A researcher investigating bacterial c-di-GMP signaling and anti-virulence strategies should procure the para isomer; a researcher pursuing tumor-associated carbonic anhydrase inhibition should procure the ortho isomer.

target selectivity RocR PDE carbonic anhydrase IX anti-virulence orthogonal pharmacology

Intramolecular Hydrogen-Bond-Driven Conformational Restriction: Salicylanilide-Type Pseudo-Ring Unique to the Ortho-Hydroxy Isomer

The ortho-hydroxyphenyl substitution in the target compound enables formation of a stable six-membered intramolecular hydrogen bond between the phenolic –OH donor and the amide carbonyl oxygen acceptor, characteristic of the salicylanilide structural motif [1]. This intramolecular H-bond (O–H···O=C) creates a conformationally restrictive pseudo-ring that reduces the solvent-accessible polar surface area of the hydroxyl group, effectively lowering the compound's apparent hydrogen-bond donor capacity for intermolecular interactions relative to the para-hydroxy isomer. In the para-hydroxy analog, the phenolic –OH is positioned remotely from the amide linkage and remains fully solvent-exposed, unable to form an intramolecular H-bond with the amide group. This structural divergence has documented consequences in salicylanilide-containing pharmaceuticals, where intramolecular H-bonding modulates membrane permeability, metabolic stability, and target-binding geometry [1]. For screening library procurement, this means the ortho and para isomers present distinct conformational ensembles and hydrogen-bond pharmacophores to protein targets, even before considering electronic effects of the substitution position.

intramolecular hydrogen bond salicylanilide conformational restriction physicochemical property molecular recognition

Physicochemical Property Comparison: logP, Polar Surface Area, and Hydrogen-Bond Donor Availability Differentiate Ortho from Para Isomer

The ortho-hydroxy isomer has experimentally determined (or calculated) physicochemical parameters from the ChemDiv catalog: logP = 1.79, hydrogen bond donor count = 2, hydrogen bond acceptor count = 6, and topological polar surface area (tPSA) = 56.61 Ų . While the para-hydroxy isomer shares the same molecular formula and the same nominal HBD/HBA counts, the spatial arrangement of the hydroxyl group has a measurable impact on effective polarity and solvation. The intramolecular hydrogen bond in the ortho isomer (see Evidence Item 3) partially sequesters one HBD, effectively reducing the compound's intermolecular hydrogen-bond donor capacity relative to the para isomer. This difference, while not reflected in nominal HBD count, is functionally significant: the para isomer can engage both its phenolic OH and amide NH as intermolecular H-bond donors simultaneously, whereas the ortho isomer predominantly presents only the amide NH for intermolecular H-bonding, with the phenolic OH intramolecularly satisfied. This distinction affects chromatographic retention (logP/logD), aqueous solubility, and protein-binding behavior — all critical parameters for screening assay performance and hit triage [1].

physicochemical properties logP polar surface area hydrogen bond donor drug-likeness

Commercial Availability and Catalog Differentiation: Ortho Isomer Procurement Pathway Versus Para Isomer Sourcing

The ortho-hydroxy isomer (target compound) is commercially cataloged by ChemDiv as a defined screening compound (Compound ID Y042-4301) with specified availability of 9 mg and an estimated shipping time of 1 week . The compound is characterized by ChemDiv with computed physicochemical descriptors (logP, logD, logSw, HBD/HBA, tPSA) and a verified InChI Key (QPJGTFWTQCQGRK-UHFFFAOYSA-N), enabling unambiguous identity confirmation upon receipt. The para-hydroxy isomer is also commercially available from multiple vendors and is annotated in the BRENDA enzyme database as an inhibitor of P. aeruginosa RocR PDE [1]. However, critical differences exist in the documentation accompanying each compound: the para isomer benefits from a peer-reviewed publication establishing its RocR PDE inhibition and anti-swarming activity [2], while the ortho isomer benefits from BindingDB carbonic anhydrase profiling data [3]. Procurement decisions should weigh the availability of target-specific characterization data alongside catalog availability and purity specifications.

commercial availability screening compound ChemDiv catalog procurement supply chain

Evidence-Anchored Application Scenarios for N-(2-Hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide


Tumor Hypoxia-Targeted Carbonic Anhydrase IX Inhibitor Screening and Lead Optimization

The ortho-hydroxy isomer is the only positional variant in the benzisothiazolinone-butanamide series with documented carbonic anhydrase IX inhibition (Ki = 1,600 nM) and >62.5-fold selectivity over the ubiquitous CA II isoform [1]. This selectivity profile makes it a viable starting point for medicinal chemistry campaigns targeting CA IX, a validated marker of tumor hypoxia and an established therapeutic target in renal cell carcinoma, glioblastoma, and hypoxic solid tumors. The compound's moderate CA IX affinity (low micromolar) positions it as a fragment-like or early hit compound suitable for structure-based optimization. Procurement of this compound is warranted for: (a) CA IX biochemical assay validation and counter-screening against CA I/II; (b) X-ray crystallography or NMR-based fragment elaboration at the CA IX active site; and (c) cellular hypoxia model studies where CA IX isoform selectivity is critical to avoid confounding CA II-mediated pH regulation in normal tissues. The para-hydroxy isomer cannot substitute in this application due to its complete lack of CA inhibition characterization .

Conformationally Constrained Salicylanilide Pharmacophore as a Chemical Biology Probe

The ortho-hydroxy isomer embodies the salicylanilide intramolecular hydrogen-bond motif (O–H···O=C six-membered pseudo-ring), which conformationally restricts the amide linkage and partially sequesters the phenolic hydroxyl from intermolecular interactions [1]. This structural feature differentiates it from the para-hydroxy isomer, which presents a fully solvent-exposed phenolic OH and an unconstrained amide. The salicylanilide motif is pharmacologically significant: it appears in protonophores, antibacterial agents (e.g., niclosamide, oxyclozanide), and compounds exhibiting excited-state intramolecular proton transfer (ESIPT) fluorescence [1]. Procurement of the ortho isomer is appropriate for: (a) investigating the role of intramolecular H-bonding on target engagement in benzisothiazolinone-derived ligands; (b) developing ESIPT-based fluorescent probes incorporating the benzisothiazolinone chromophore; (c) studying the effect of conformational pre-organization on membrane permeability in matched molecular pair analyses with the para isomer; and (d) exploring salicylanilide-type pharmacophores in antibacterial or antiparasitic screening cascades where the BIT core may confer additional target reactivity.

Benzisothiazolinone Scaffold Structure-Activity Relationship (SAR) Studies: Positional Isomer Matched Molecular Pair Analysis

The ortho-hydroxy and para-hydroxy positional isomers constitute an ideal matched molecular pair (MMP) for probing the effect of hydroxyl substitution position on the pharmacological and physicochemical properties of benzisothiazolinone-butanamide derivatives [1]. The documented target divergence — CA IX inhibition for the ortho isomer (Ki = 1.6 µM) versus RocR PDE inhibition for the para isomer (Ki = 83 µM) — provides a rare opportunity to study how a single-atom positional change redirects target engagement across unrelated protein families . Procurement of both isomers is recommended for: (a) systematic SAR profiling across a panel of benzisothiazolinone-relevant targets (caspases, sortases, carbonic anhydrases, phosphodiesterases); (b) computational docking and molecular dynamics studies to understand how the ortho-OH intramolecular H-bond versus para-OH solvent exposure governs binding pose selection; (c) matched molecular pair analysis of solubility, logD, permeability, and metabolic stability; and (d) establishing selectivity fingerprints that inform the design of next-generation benzisothiazolinone probes with predictable target engagement profiles.

Carbonic Anhydrase Panel Counter-Screening and Isoform Selectivity Profiling

The ortho-hydroxy isomer has been profiled against three human carbonic anhydrase isoforms (CA I, CA II, CA IX) in a standardized stopped-flow CO₂ hydrase assay, yielding a complete selectivity dataset: CA IX Ki = 1,600 nM; CA I Ki = 7,970 nM; CA II Ki > 100,000 nM [1]. This dataset supports procurement of the compound as a reference ligand for CA assay validation and as a selectivity benchmark in CA inhibitor discovery programs. The >62.5-fold CA IX/CA II selectivity window, while modest in absolute terms, is mechanistically informative given the compound's relatively low molecular weight (328 Da) and fragment-like character. Applications include: (a) use as a control compound in CA IX enzyme inhibition assays; (b) inclusion in CA isoform selectivity panels alongside clinically relevant sulfonamide-based CA inhibitors (e.g., acetazolamide, SLC-0111) to benchmark non-sulfonamide CA inhibitor chemotypes; and (c) exploration of the benzisothiazolinone scaffold as a non-classical zinc-binding group for CA inhibition, distinct from the sulfonamide and coumarin chemotypes that dominate the field.

Quote Request

Request a Quote for N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.